

# Myclobutanil-d9: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Myclobutanil-d9	
Cat. No.:	B10855910	Get Quote

#### Introduction

**Myclobutanil-d9** is the deuterium-labeled isotopologue of Myclobutanil, a broad-spectrum triazole fungicide.[1][2][3] In this stable isotope-labeled (SIL) compound, nine hydrogen atoms on the butyl side chain have been replaced with deuterium.[1] This isotopic substitution results in a molecular weight increase of nine daltons compared to the parent compound, making it an ideal internal standard for quantitative analysis by mass spectrometry.[1] Its chemical and physical properties are nearly identical to unlabeled Myclobutanil, ensuring it co-elutes during chromatographic separation and experiences similar ionization and matrix effects, which allows for accurate and precise quantification of Myclobutanil in complex matrices such as agricultural products, environmental samples, and biological tissues.[1]

## **Chemical Structure and Properties**

**Myclobutanil-d9** is characterized by the substitution of deuterium for hydrogen on the butyl group. The IUPAC name for this compound is 2-(4-chlorophenyl)-3,3,4,4,5,5,6,6,6-nonadeuterio-2-(1,2,4-triazol-1-ylmethyl)hexanenitrile.[1]

Table 1: Chemical Identifiers for Myclobutanil-d9



Identifier	Value	
Molecular Formula	C <sub>15</sub> D <sub>9</sub> H <sub>8</sub> CIN <sub>4</sub> [1][4][5][6]	
Molecular Weight	297.831 g/mol [1][7]	
Exact Mass	297.171[7]	
IUPAC Name	2-(4-chlorophenyl)-3,3,4,4,5,5,6,6,6- nonadeuterio-2-(1,2,4-triazol-1- ylmethyl)hexanenitrile[1]	
Canonical SMILES	CCCCC(CN1C=NC=N1) (C#N)C2=CC=C(C=C2)CI[1]	
Isomeric SMILES	[2H]C([2H])([2H])C([2H])([2H])C([2H]) ([2H])C([2H])([2H])C(CN1C=NC=N1) (C#N)C2=CC=C(C=C2)CI[1][4][7]	
InChI	InChI=1S/C15H17CIN4/c1-2-3-8-15(9-17,10-20- 12-18-11-19-20)13-4-6-14(16)7-5-13/h4-7,11- 12H,2-3,8,10H2,1H3/i1D3,2D2,3D2,8D2[1][4]	
InChIKey	HZJKXKUJVSEEFU-WRMMWXQOSA-N[1][4]	

| Unlabeled CAS No. | 88671-89-0[6][7][8] |

Table 2: Physicochemical Properties and Specifications

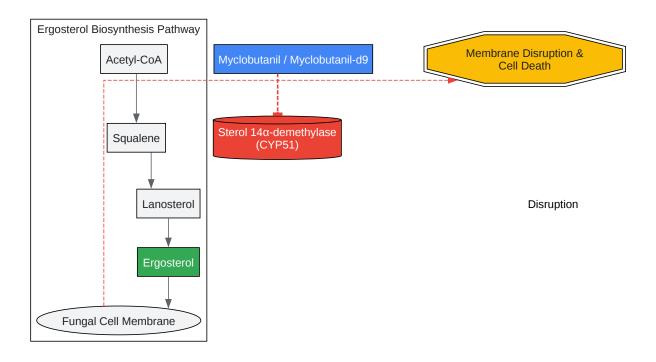
Property	Value
Appearance	Neat Solid[1]
Purity	>95% (HPLC)[1][7], ≥98% Chemical Purity, 99 atom % D[8]
Solubility	Slightly soluble in Chloroform, DMSO, Methanol. [4] Typically dissolved in acetonitrile or methanol for analysis.[1]
Storage	+20°C[1] or Room Temperature/4°C[5]



| Thermal Stability | Enhanced thermal stability compared to non-deuterated Myclobutanil due to stronger C-D bonds, which is advantageous for GC-MS applications with high injector temperatures (250–300°C).[1] |

# Core Technical Information Mechanism of Action

Like its non-deuterated counterpart, **Myclobutanil-d9** functions by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes.[1][3] It specifically targets the enzyme sterol  $14\alpha$ -demethylase (CYP51), a cytochrome P450 enzyme.[1][3] By blocking this enzyme, Myclobutanil disrupts the integrity and function of the fungal cell membrane, ultimately leading to cell death.[1]



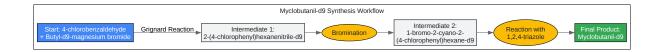


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Caption: Inhibition of the ergosterol biosynthesis pathway by Myclobutanil.

## **Synthesis Overview**

The synthesis of **Myclobutanil-d9** is a multi-step process. While specific deuterated reagents would be used, the general pathway mirrors that of unlabeled Myclobutanil. The process typically starts from a chlorophenyl derivative and involves the introduction of the deuterated butyl chain and the triazole ring.[1][2][9]



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Caption: Generalized synthetic pathway for Myclobutanil-d9.

## **Experimental Protocols**

**Myclobutanil-d9** is primarily used as an internal standard for the quantification of Myclobutanil in various matrices by GC-MS or LC-MS/MS.[4] The following is a detailed methodology adapted from established QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocols for pesticide residue analysis in complex matrices like cannabis, fruits, or vegetables. [10][11][12][13]

# Protocol: Quantification of Myclobutanil using Myclobutanil-d9 Internal Standard by LC-MS/MS

- 1. Materials and Reagents
- Myclobutanil analytical standard



- Myclobutanil-d9 internal standard (IS)
- Acetonitrile (LC-MS grade)[1]
- Methanol (LC-MS grade)[1]
- Formic Acid
- Ammonium Formate
- Ultrapure Water
- Magnesium Sulfate (anhydrous)
- · Primary Secondary Amine (PSA) sorbent
- C18 sorbent
- Centrifuge tubes (15 mL and 2 mL)
- Syringe filters (0.22 μm)
- 2. Standard Solution Preparation
- Stock Solutions: Prepare individual stock solutions of Myclobutanil and Myclobutanil-d9
   (e.g., 1 mg/mL) in acetonitrile.
- Calibration Standards: Prepare a series of calibration standards by serially diluting the Myclobutanil stock solution. Spike each calibration standard with a constant, known concentration of the Myclobutanil-d9 internal standard solution.
- Internal Standard Spiking Solution (ISS): Prepare a working solution of Myclobutanil-d9
   (e.g., 2 ng/μL) in acetonitrile.[10][12]
- 3. Sample Preparation and Extraction
- Homogenization: Homogenize the sample matrix (e.g., cannabis flower, tomato) to a fine powder or paste.[10][11]



- Weighing: Weigh 1 g of the homogenized sample into a 15 mL centrifuge tube.
- Spiking: Add a precise volume (e.g., 100 μL) of the Internal Standard Spiking Solution to the sample.[12] For recovery experiments, spike blank matrix samples with known concentrations of the Myclobutanil analytical standard.
- Extraction: Add 5 mL of acetonitrile (with 1% acetic acid, optional) to the tube.[12] Vortex vigorously for 5 minutes, then centrifuge at 5000 rpm for 5 minutes.[12]
- 4. Dispersive Solid-Phase Extraction (dSPE) Cleanup
- Transfer an aliquot of the supernatant (e.g., 800 μL) to a 2 mL dSPE microcentrifuge tube containing a mixture of anhydrous MgSO<sub>4</sub> (e.g., 150 mg), PSA (e.g., 50 mg), and C18 (e.g., 50 mg).[10][12]
- Vortex for 90 seconds to facilitate the removal of matrix components like fatty acids, sugars, and pigments.
- Centrifuge at high speed (e.g., 13,000 rpm) for 5 minutes.[12]
- 5. Final Sample Preparation for LC-MS/MS
- Take the cleaned supernatant and dilute it as needed with the initial mobile phase composition (e.g., 10-fold dilution with a water/methanol mixture).[10]
- Filter the diluted extract through a 0.22 μm syringe filter into an autosampler vial.
- 6. LC-MS/MS Analysis
- Liquid Chromatography (LC):
  - $\circ$  Column: A reverse-phase column such as a C18 (e.g., Acclaim Polar Advantage II, 2.1 mm  $\times$  100 mm, 2.2  $\mu m).[12]$
  - Mobile Phase A: 3 mM ammonium formate in ultrapure water + 0.1% formic acid.[12]
  - Mobile Phase B: 3 mM ammonium formate in methanol + 0.02% formic acid.[12]

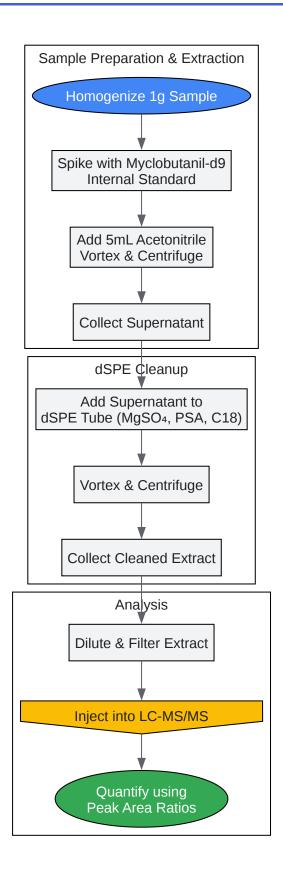


- Gradient: Employ a suitable gradient elution program to separate Myclobutanil from matrix interferences.
- Mass Spectrometry (MS/MS):
  - Ionization: Electrospray Ionization in Positive Mode (ESI+).[1][13]
  - Scan Mode: Multiple Reaction Monitoring (MRM).
  - MRM Transitions: Monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.
    - Myclobutanil: e.g., m/z 289 → 70, m/z 289 → 125[11]
    - **Myclobutanil-d9**: e.g., m/z 298.17 → [product ions] (The specific product ions will be shifted by the deuterium labeling and must be determined experimentally).[1]

#### 7. Data Analysis

- Integrate the peak areas for the specified MRM transitions for both Myclobutanil and Myclobutanil-d9.
- Calculate the ratio of the analyte peak area to the internal standard peak area.
- Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
- Determine the concentration of Myclobutanil in the unknown samples by interpolating their peak area ratios from the calibration curve.





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Caption: Workflow for pesticide analysis using a dSPE cleanup and LC-MS/MS.



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